molecular formula C21H15N3S2 B13015354 2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole

2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole

Cat. No.: B13015354
M. Wt: 373.5 g/mol
InChI Key: HMDUYYVMQYCWDZ-UHFFFAOYSA-N
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Description

2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of thiophene rings in the structure enhances its electronic properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the Stille coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced benzotriazole derivatives.

    Substitution: Formation of halogenated or nitrated benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of benzotriazole and thiophene units, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science.

Properties

Molecular Formula

C21H15N3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-benzyl-4,7-dithiophen-2-ylbenzotriazole

InChI

InChI=1S/C21H15N3S2/c1-2-6-15(7-3-1)14-24-22-20-16(18-8-4-12-25-18)10-11-17(21(20)23-24)19-9-5-13-26-19/h1-13H,14H2

InChI Key

HMDUYYVMQYCWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C(=CC=C(C3=N2)C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

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